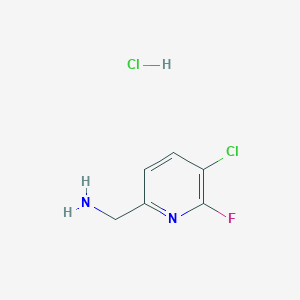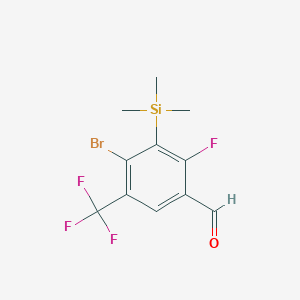
3-Methylbutane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutane-1-sulfinyl chloride is an organic compound with the molecular formula C5H11ClOS. It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) bonded to a chlorine atom and a 3-methylbutane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutane-1-sulfinyl chloride can be synthesized from 3-methylbutane-1-sulfinic acid. The preparation involves the reaction of 3-methylbutane-1-sulfinic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Methylbutane-1-sulfinic acid+Thionyl chloride→3-Methylbutane-1-sulfinyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the careful handling of reagents and by-products to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can react with this compound under mild conditions to form the corresponding sulfinamide or sulfinyl ester.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to convert the sulfinyl group to a sulfonyl group.
Major Products
Sulfinamides: Formed by the reaction with amines.
Sulfinyl Esters: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the oxidation of the sulfinyl group.
Wissenschaftliche Forschungsanwendungen
3-Methylbutane-1-sulfinyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methylbutane-1-sulfinyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfinyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of sulfinamides or sulfinyl esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Butane-1-sulfinyl chloride: Lacks the methyl group at the third position.
3-Methylbutane-1-sulfonic acid: Contains a sulfonic acid group (SO3H) instead of a sulfinyl chloride group.
Uniqueness
3-Methylbutane-1-sulfinyl chloride is unique due to its specific reactivity and the presence of both a sulfinyl group and a chlorine atom. This combination allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C5H11ClOS |
|---|---|
Molekulargewicht |
154.66 g/mol |
IUPAC-Name |
3-methylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-5(2)3-4-8(6)7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
PITKZVSTELAQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

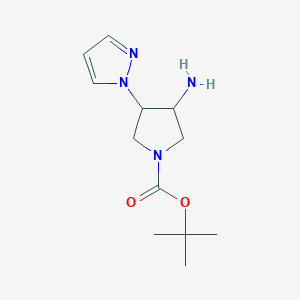

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
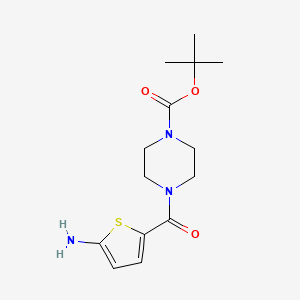
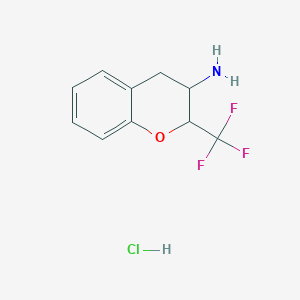
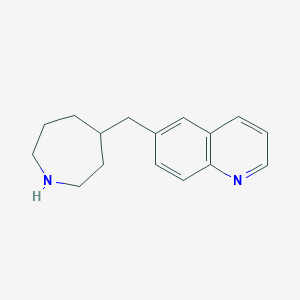
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

